molecular formula C5H10N2S B12358544 2-Thiono-6-methyltetrahydropyrimidin

2-Thiono-6-methyltetrahydropyrimidin

Katalognummer: B12358544
Molekulargewicht: 130.21 g/mol
InChI-Schlüssel: XNNIDXFRCYZKDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-METHYL-3H-PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities. The presence of a thione group (C=S) in the 2-position of the pyrimidine ring makes this compound particularly interesting for various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-METHYL-3H-PYRIMIDINE-2-THIONE typically involves the cyclization of chalcones with thiourea in the presence of a base such as sodium hydroxide. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired pyrimidine-thione compound .

Industrial Production Methods: Industrial production methods for 4-METHYL-3H-PYRIMIDINE-2-THIONE often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 4-METHYL-3H-PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-METHYL-3H-PYRIMIDINE-2-THIONE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-METHYL-3H-PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with DNA and RNA, affecting gene expression and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-METHYL-3H-PYRIMIDINE-2-THIONE is unique due to its specific substitution pattern and the presence of both a methyl group and a thione group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C5H10N2S

Molekulargewicht

130.21 g/mol

IUPAC-Name

4-methyl-1,3-diazinane-2-thione

InChI

InChI=1S/C5H10N2S/c1-4-2-3-6-5(8)7-4/h4H,2-3H2,1H3,(H2,6,7,8)

InChI-Schlüssel

XNNIDXFRCYZKDF-UHFFFAOYSA-N

Kanonische SMILES

CC1CCNC(=S)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.